4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
Description
This compound belongs to the coumarin derivative family, characterized by a 6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one core and a 4-methylpiperidinylmethyl substituent. The 4-methylpiperidinylmethyl group introduces a basic nitrogen center, which may improve solubility and receptor affinity.
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCYAXLHCQAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multiple steps. One common method involves the reductive amination of a chromen-2-one derivative with a piperidine derivative. For example, the chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The resulting chromen-2-one derivative is then subjected to reductive amination with 4-methylpiperidine using a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated or partially reduced analogs .
Scientific Research Applications
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Research Findings and Insights
- Role of Piperidine Substitutions : The 4-methylpiperidinylmethyl group enhances solubility and target engagement, as seen in compound 6f’s anticancer activity .
- Core Modifications : Tetrahydrobenzo[g]chromen-2-one derivatives (e.g., compound 29) exhibit synthetic feasibility but require functionalization for biological relevance .
- Antimicrobial Potential: Coumarin derivatives with piperidine groups (e.g., ’s thiazolidine-4-ones) show antimicrobial activity, suggesting unexplored applications for the target compound .
Biological Activity
The compound 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a derivative of the benzochromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a benzochromene core with a 4-methylpiperidine moiety, which is crucial for its biological interactions.
Pharmacological Properties
Recent studies have highlighted various biological activities associated with this compound:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) .
- Inhibition of Phosphodiesterase (PDE) : The compound has been evaluated for its inhibitory effects on phosphodiesterase II (PDE2), which is implicated in neurodegeneration. In vitro studies indicated that it exhibits significant PDE2 inhibition with an IC50 value comparable to established inhibitors .
- Antioxidant Activity : The antioxidant properties of the compound contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells. This was demonstrated in cell viability assays where the compound improved cell survival against oxidative damage induced by corticosterone .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PDE Inhibition : By inhibiting PDE2, the compound increases cyclic nucleotide levels (cAMP and cGMP), which are crucial for neuronal signaling and survival .
- Neurotransmitter Modulation : The presence of the piperidine group may enhance binding affinity to neurotransmitter receptors, thereby modulating synaptic transmission and plasticity .
Case Studies
Several studies have investigated the biological activity of similar compounds within the benzochromene class:
- Study on Urolithin Derivatives : A related study on urolithin derivatives demonstrated their ability to inhibit PDE2 and protect neuronal cells from toxicity. Compounds with structural similarities exhibited comparable neuroprotective effects, suggesting a common mechanism involving PDE inhibition .
- Cell Viability Assays : In vitro assays using HT-22 cells showed that treatment with this compound significantly increased cell viability in a dose-dependent manner when exposed to neurotoxic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 292.41 g/mol |
| LogP | 3.5 |
| IC50 (PDE2 Inhibition) | 3.67 ± 0.47 μM |
| Neuroprotection (HT-22) | Significant at 12.5 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
